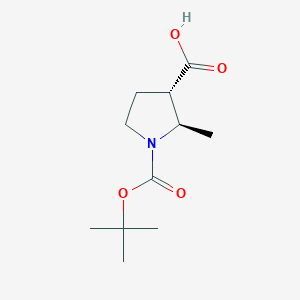

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

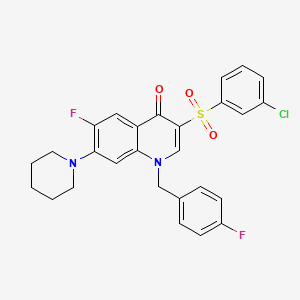

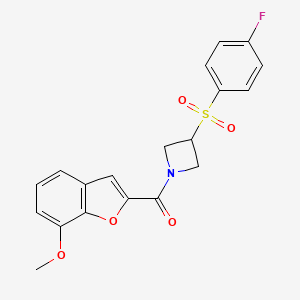

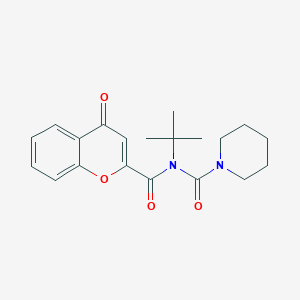

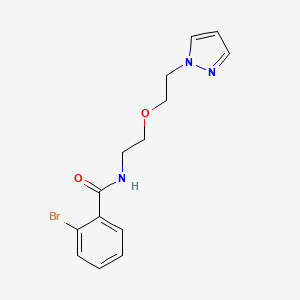

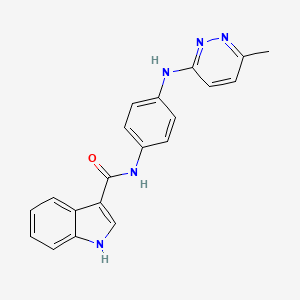

“(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2259662-48-9. It has a molecular weight of 229.28 and its IUPAC name is (2R,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the functional groups and the stereochemistry.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of Influenza Neuraminidase Inhibitors

This compound plays a crucial role in the design and synthesis of potent inhibitors targeting influenza neuraminidase. The research describes the development of efficient synthesis methods for core structures leading to the identification of potent neuraminidase inhibitors, highlighting the compound's application in combating influenza (Wang et al., 2001).

Asymmetric Synthesis of Piperidine Derivatives

Another application involves the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and its derivatives. This research showcases the compound's utility in synthesizing enantiomerically pure substances starting from L-aspartic acid, providing a pathway to develop novel chemical entities with potential therapeutic applications (Xue et al., 2002).

Metabolism Study of Prostaglandin E2 Agonist

The compound is also involved in the metabolism study of CP-533,536, a selective EP2 receptor prostaglandin E2 agonist aimed at aiding bone fracture healing. This research highlights its role in understanding the metabolic pathways of therapeutically relevant compounds, contributing to the development of safer and more effective drugs (Prakash et al., 2008).

Production of Pyrrole Precursors

Its application extends to the synthesis of 5-substituted pyrroles, serving as precursors for prodigiosin and its analogs. This research demonstrates the compound's versatility in synthesizing complex organic structures, potentially useful in developing new anticancer agents (Wasserman et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2842943.png)

![2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2842949.png)

![Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842951.png)

![2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid](/img/structure/B2842952.png)

![(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2842957.png)